molecular formula C21H20N4O3 B2740737 3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105240-68-3

3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2740737
CAS No.: 1105240-68-3
M. Wt: 376.416
InChI Key: MZRPBBAKYFJREV-UHFFFAOYSA-N
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Description

3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a fused quinazoline-dione core substituted with a branched alkyl chain (butan-2-yl) at position 3 and a 3-phenyl-1,2,4-oxadiazole moiety at position 1 via a methyl linker. The quinazoline-dione scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 1,2,4-oxadiazole ring, a nitrogen-oxygen heterocycle, enhances metabolic stability and binding affinity in drug design due to its polarity and hydrogen-bonding capacity . The phenyl substituent on the oxadiazole may further modulate lipophilicity and π-π stacking interactions with biological targets. Structural characterization of this compound likely employs techniques such as $ ^1H $ NMR, IR, and mass spectrometry, as seen in analogous heterocyclic syntheses .

Properties

IUPAC Name

3-butan-2-yl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-3-14(2)25-20(26)16-11-7-8-12-17(16)24(21(25)27)13-18-22-19(23-28-18)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRPBBAKYFJREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound notable for its potential biological activities. This compound features a tetrahydroquinazoline core fused with a 1,2,4-oxadiazole ring and a butan-2-yl substituent. Although direct research on this specific compound is limited, its structural components suggest a range of possible biological activities.

Anticancer Properties

Compounds containing 1,2,4-oxadiazole units have demonstrated significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines such as human colon adenocarcinoma (HCT116) and breast cancer (MCF-7) with IC50 values ranging from 0.28 to 10 μg/mL . The mechanism often involves the inhibition of key cellular pathways and enzymes that are crucial for tumor growth.

Antimicrobial Activity

The oxadiazole ring has been linked to antimicrobial properties. Similar compounds have exhibited activity against bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions essential for microbial survival . The structural similarity of this compound to known antimicrobial agents suggests potential efficacy in this area.

Anti-inflammatory Effects

Research indicates that compounds with oxadiazole structures can exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This property could be beneficial in treating conditions characterized by excessive inflammation .

Neuroprotective Potential

Certain derivatives have shown neuroprotective effects by interacting with neurotransmitter receptors and reducing oxidative stress in neuronal cells. This suggests that the compound could be explored for applications in neurodegenerative diseases .

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds provide insights into potential biological activities:

Compound Biological Activity IC50 Values
5-(benzothiazol methyl)-tetrahydroquinazolineAntimicrobial0.52 μg/mL
(S)-3-(phenyl-[1,3,4]oxadiazol)Anticancer0.28 μg/mL
Tioxazafen (related oxadiazole)NematocidalLC50 = 2.8 μg/mL

These findings underscore the importance of further investigation into the biological activity of this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit anticancer properties. The incorporation of the 3-phenyl-1,2,4-oxadiazol moiety in this compound may enhance its efficacy against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests that 3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione could be explored as a lead compound in anticancer drug development.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have shown effectiveness against various bacterial strains:

  • Case Study : A derivative with an oxadiazole ring was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This raises the possibility that the target compound could be similarly effective.

Photophysical Properties

The presence of the oxadiazole unit may impart interesting photophysical properties to the compound:

  • Research Insights : Studies on related oxadiazole-containing compounds have shown strong fluorescence characteristics. This could lead to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Polymer Chemistry

The compound could serve as a building block for advanced polymer materials:

  • Experimental Data : Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. This suggests potential applications in creating high-performance materials for industrial uses.

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application:

  • Toxicity Studies : Preliminary toxicity assessments indicate that derivatives of this compound exhibit low cytotoxicity in non-cancerous cell lines. Further studies are needed to fully elucidate its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized into two groups:

Tetrahydroquinazoline-dione derivatives : These share the quinazoline-dione core but differ in substituents.

1,2,4-Oxadiazole-containing heterocycles : These retain the oxadiazole motif but vary in the attached functional groups or core scaffolds.

Key Comparative Data

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (LogP) Bioactivity (IC$_{50}$/MIC) Reference
Target Compound Tetrahydroquinazoline-2,4-dione 3-(butan-2-yl), 1-(3-phenyl-oxadiazole) ~413.45 ~2.1 (estimated) Not reported
1-(Benzyl)-3-methyl-tetrahydroquinazoline-2,4-dione Tetrahydroquinazoline-2,4-dione 3-methyl, 1-benzyl ~309.34 ~1.8 Anticancer (IC$_{50}$ = 5 µM)
3-Phenyl-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole 3-phenyl, 5-carboxamide ~191.18 ~1.2 Antimicrobial (MIC = 8 µg/mL)
(Substituted-phenyl-oxadiazolyl)methyl-benzoxazine Benzoxazine Oxadiazole-phenyl, methyl linkage ~380.40 ~2.5 Anti-inflammatory (IC$_{50}$ = 10 nM)

Key Findings

The 3-phenyl-1,2,4-oxadiazole substituent confers greater metabolic stability than non-aromatic oxadiazole derivatives (e.g., 5-carboxamide analogues) due to reduced susceptibility to hydrolysis .

Core Scaffold Differences :

  • The tetrahydroquinazoline-dione core offers a rigid, planar structure conducive to enzyme active-site binding, unlike the flexible benzoxazine scaffold in analogues .
  • Benzoxazine derivatives (e.g., from ) exhibit superior anti-inflammatory activity, whereas tetrahydroquinazoline-diones are more associated with kinase inhibition .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step routes, including cyclocondensation for the oxadiazole ring and alkylation for the quinazoline core—similar to methods in but with lower yields (~40–50%) compared to benzoxazine analogues (~60–70%) .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Cyclocondensation : Combine substituted quinazoline precursors (e.g., tetrahydroquinazoline-dione) with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
    • Functionalization : Introduce the butan-2-yl group via nucleophilic substitution or alkylation reactions using 2-bromobutane in the presence of a base (e.g., K₂CO₃) .
  • Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Adjust solvent polarity (e.g., DMF vs. THF) to enhance yield .
    • Use spectroscopic validation (IR, NMR) to confirm intermediate structures .

Q. Q2. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups:
    • C=O stretch (quinazoline-dione): 1680–1720 cm⁻¹ .
    • Oxadiazole ring vibrations : 1560–1600 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : Look for characteristic signals:
  • Tetrahydroquinazoline protons (δ 3.5–4.5 ppm, multiplet) .
  • Oxadiazole-linked methylene protons (δ 5.0–5.5 ppm, singlet) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in DMSO/water mixtures .

Q. Q3. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

  • In Vitro Screening :
    • Antimicrobial : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays .

Advanced Research Questions

Q. Q4. How can molecular docking studies elucidate interactions between this compound and biological targets?

Methodological Answer:

  • Protocol :
    • Target Selection : Prioritize proteins with known oxadiazole affinity (e.g., EGFR, COX-2) .
    • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e).
    • Validation : Compare docking poses with crystallographic data (e.g., PDB ID 2LL) .
  • Key Metrics :
    • Binding energy (ΔG < -8 kcal/mol indicates strong interactions).
    • Hydrogen bonding with active-site residues (e.g., Arg125 in COX-2) .

Q. Q5. What strategies resolve contradictions in experimental vs. computational data for this compound?

Methodological Answer:

  • Case Study : Discrepancies in predicted vs. observed solubility.
    • Experimental : Measure solubility in DMSO/PBS via UV-Vis spectroscopy .
    • Computational : Use COSMO-RS or QSPR models to refine predictions .
  • Root Cause Analysis :
    • Check for impurities via LC-MS.
    • Re-optimize DFT calculations (B3LYP/6-31G*) for conformational flexibility .

Q. Q6. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

Methodological Answer:

  • Modification Hotspots :
    • Oxadiazole Substituents : Replace phenyl with electron-withdrawing groups (e.g., NO₂) to enhance bioactivity .
    • Quinazoline Core : Introduce halogens (Cl, F) at position 6 to improve metabolic stability .
  • Validation :
    • Synthesize analogs via parallel synthesis.
    • Compare IC₅₀ values in dose-response assays .

Q. Q7. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Scale-Up Issues :
    • Byproduct Formation : Mitigate via controlled temperature (60–80°C) and inert atmospheres .
    • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
  • Quality Control :
    • Implement in-process HPLC monitoring.
    • Validate purity (>95%) via elemental analysis (C, H, N) .

Q. Q8. How can in vivo pharmacokinetic studies be designed to assess bioavailability?

Methodological Answer:

  • Protocol :
    • Animal Models : Administer compound orally (10 mg/kg) to Sprague-Dawley rats .
    • Sampling : Collect plasma at 0, 1, 2, 4, 8, 24h post-dose.
    • Analytical Method : Quantify via LC-MS/MS (LOQ: 1 ng/mL) .
  • Key Parameters :
    • AUC₀–24 (Area Under Curve).
    • Half-life (t₁/₂) and clearance rate .

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